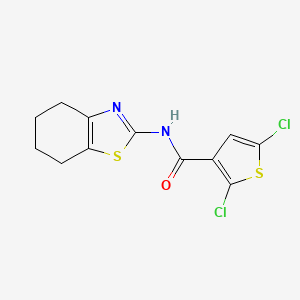

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, linked to a tetrahydrobenzothiazole moiety via a carboxamide group. This structure combines the electronic properties of thiophene and benzothiazole, with the tetrahydrobenzothiazole enhancing solubility compared to fully aromatic systems. The compound’s design leverages chlorine substituents to modulate lipophilicity and reactivity, making it a candidate for exploration in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name |

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h5H,1-4H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGREJHNAQIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation techniques with palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with Pd/C in ethanol under atmospheric pressure.

Substitution: Nucleophiles like amines in DMF with K2CO3 under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzothiazole and Thiophene Derivatives

The target compound shares structural motifs with benzothiazole and thiophene derivatives but differs in key aspects:

- Core Heterocycles : Unlike thiazole-based carbamates () or benzo[b]thiophenes (), the target compound’s tetrahydrobenzothiazole-thiophene fusion provides a unique electronic profile. The benzothiazole’s nitrogen enables hydrogen bonding, while the thiophene’s sulfur contributes to π-π stacking .

- Chlorine’s electron-withdrawing nature contrasts with the electron-donating methyl groups in tetramethyl derivatives .

Functional Group Variations and Bioactivity Implications

- Carboxamide vs. Carbamate : The carboxamide group in the target compound offers greater metabolic stability compared to carbamates (), which are prone to hydrolysis. This difference may influence pharmacokinetics in therapeutic applications .

- Chlorine vs. Trichloro Substitutions : The dichloro configuration on thiophene contrasts with trichloro substituents in herbicides like 2,3,6-TBA (). Fewer chlorine atoms may reduce environmental persistence while retaining bioactivity .

Biological Activity

The compound 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS No. 588696-05-3) is a synthetic organic molecule with potential biological activities. Its unique structure combines elements from thiophene and benzothiazole, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is . The compound features:

- Dichloro substituents : Enhancing its reactivity and potential antibacterial properties.

- Benzothiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds can range from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Example A | 0.008 | S. pneumoniae |

| Example B | 0.03 | S. aureus |

| Example C | 0.06 | Streptococcus pyogenes |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation significantly. For example, a study on a structurally similar compound indicated an IC50 value of 19 nM in the MDA-MB-435 cancer cell line . This suggests that the compound may disrupt microtubule dynamics, a common mechanism for many anticancer agents.

The proposed mechanism involves the inhibition of microtubule polymerization and depolymerization processes essential for cancer cell division. The ability to interfere with tubulin binding sites has been documented in similar compounds .

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that compounds with similar structures can induce significant tumor regression when administered at doses of around 75 mg/kg . This highlights the therapeutic potential of benzothiazole derivatives in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.